molecular formula C15H16BrN3O4S B2966393 2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide CAS No. 1251557-65-9

2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide

Katalognummer B2966393
CAS-Nummer: 1251557-65-9
Molekulargewicht: 414.27
InChI-Schlüssel: XWRCKCPCIBNEFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule that contains several functional groups. It has a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a sulfonyl group attached to a bromophenyl group, and an acetamide group with an isopropyl substituent .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridazine ring, the introduction of the sulfonyl group, and the attachment of the acetamide group. The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the sulfonyl group, and the acetamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The pyridazine ring, the sulfonyl group, and the acetamide group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Wissenschaftliche Forschungsanwendungen

Drug Metabolism and Enzyme Activity

  • Cytosolic Sulfotransferases (SULTs) and Drug Metabolism : The study by Ladumor et al. (2019) highlights the role of cytosolic sulfotransferases (SULTs) in the metabolism of xenobiotics and endobiotics. It quantifies the protein abundances of SULT isoforms in human liver cytosol samples and discusses their age-dependent and genotype-associated variations. This research underlines the significance of SULTs in drug metabolism, including compounds like 2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide, by detailing how individual variations in SULT expression can influence drug-drug interactions and the impact of genetic polymorphisms in pediatric populations (Ladumor et al., 2019).

  • Phase II Enzymes and Antioxidant Effects : Riedl et al. (2009) conducted a study on the effects of sulforaphane, a compound that induces Phase II enzymes, which are crucial for detoxifying reactive oxygen species and reactive chemicals. Although not directly related to 2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide, this research provides a framework for understanding how inducing Phase II enzymes can be a strategy to mitigate oxidative stress, potentially relevant for compounds with similar properties (Riedl et al., 2009).

Therapeutic Uses and Mechanisms

  • Acetaminophen and Hormone Sulfation : Cohen et al. (2018) explored how acetaminophen (paracetamol) use affects the sulfation of sex hormones, demonstrating a distinctive pattern of depletion in sulfated sex hormones. This research is significant because it suggests that compounds affecting sulfotransferase activity, similar to how 2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide might, could have broader implications for hormonal homeostasis and pain management mechanisms (Cohen et al., 2018).

  • Sulfonylurea Drugs and Insulin on Ischemia-Induced Myocardial Dysfunction : Scognamiglio et al. (2002) investigated the effects of sulfonylurea drugs on myocardial dysfunction induced by acute ischemia in patients with type 2 diabetes, revealing the potential negative role of sulfonylurea drugs in such conditions. This study points towards the need for understanding the metabolic and therapeutic effects of sulfonylurea compounds, which could be relevant for the metabolism and therapeutic applications of 2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide in similar contexts (Scognamiglio et al., 2002).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve interacting with a specific biological target in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Zukünftige Richtungen

The future directions for research on this compound could include further studies to better understand its properties, potential uses, and safety profile. This could involve laboratory experiments, computational modeling, and possibly clinical trials if it were a drug candidate .

Eigenschaften

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O4S/c1-10(2)17-13(20)9-19-15(21)8-7-14(18-19)24(22,23)12-5-3-11(16)4-6-12/h3-8,10H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRCKCPCIBNEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C=CC(=N1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.